molecular formula C14H18O2 B13111718 Benzoicacid,4-(2,2-dimethyl-1-methylenepropyl)-,methylester

Benzoicacid,4-(2,2-dimethyl-1-methylenepropyl)-,methylester

Cat. No.: B13111718
M. Wt: 218.29 g/mol
InChI Key: QNWCUAOUPYAGPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoicacid,4-(2,2-dimethyl-1-methylenepropyl)-,methylester is an organic compound known for its unique structure and properties. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl ester group. This compound is often used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoicacid,4-(2,2-dimethyl-1-methylenepropyl)-,methylester typically involves the esterification of benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

Benzoic acid+MethanolH2SO4This compound+Water\text{Benzoic acid} + \text{Methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Benzoic acid+MethanolH2​SO4​​this compound+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reagents such as lithium aluminum hydride.

    Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Nitric acid (HNO₃) for nitration, Halogens (Cl₂, Br₂) for halogenation

Major Products Formed

    Oxidation: Corresponding carboxylic acids

    Reduction: Alcohols

    Substitution: Nitrobenzoic acids, Halobenzoic acids

Scientific Research Applications

Benzoicacid,4-(2,2-dimethyl-1-methylenepropyl)-,methylester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the manufacture of polymers, resins, and other industrial products.

Mechanism of Action

The mechanism of action of Benzoicacid,4-(2,2-dimethyl-1-methylenepropyl)-,methylester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release benzoic acid, which can then participate in various biochemical processes. The aromatic ring allows for interactions with enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid: The parent compound, which lacks the ester group.

    Methyl benzoate: A simpler ester of benzoic acid without the 4-(2,2-dimethyl-1-methylenepropyl) substituent.

    Ethyl benzoate: Another ester of benzoic acid with an ethyl group instead of a methyl group.

Uniqueness

Benzoicacid,4-(2,2-dimethyl-1-methylenepropyl)-,methylester is unique due to the presence of the 4-(2,2-dimethyl-1-methylenepropyl) substituent, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

methyl 4-(3,3-dimethylbut-1-en-2-yl)benzoate

InChI

InChI=1S/C14H18O2/c1-10(14(2,3)4)11-6-8-12(9-7-11)13(15)16-5/h6-9H,1H2,2-5H3

InChI Key

QNWCUAOUPYAGPH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=C)C1=CC=C(C=C1)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.